molecular formula C13H8BrClF2S B7996058 1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996058
M. Wt: 349.62 g/mol
InChI Key: YZEVRQJWKSVYNJ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an aromatic compound that contains bromine, fluorine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the electrophilic substitution of a suitable precursor, such as 3-chloro-5-fluorophenyl sulfide, with bromine and fluorine sources under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as sodium hydroxide or potassium tert-butoxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2S/c14-9-2-1-8(13(17)3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEVRQJWKSVYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CSC2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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